Cas no 1007869-57-9 (1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine)

1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine is a versatile amine derivative with a piperidine core, featuring both aromatic and tertiary amine functionalities. Its structural design, incorporating a phenylaminomethyl group and dimethyl-substituted piperidine, makes it a valuable intermediate in pharmaceutical and organic synthesis. The compound's dual amine sites enhance its reactivity, enabling applications in the development of bioactive molecules, including potential ligands for receptor targeting. Its stability under standard conditions and solubility in common organic solvents further facilitate its use in multistep synthetic routes. This compound is particularly useful in medicinal chemistry for the exploration of novel drug candidates, owing to its modular framework and potential for further functionalization.
1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine structure
1007869-57-9 structure
Product name:1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine
CAS No:1007869-57-9
MF:C14H23N3
MW:233.352523088455
CID:1027928
PubChem ID:43585616

1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine
    • 1-[4-(aminomethyl)phenyl]-N,N-dimethylpiperidin-4-amine
    • AK-38741
    • ANW-59312
    • CTK8B8075
    • KB-214104
    • MolPort-012-114-581
    • SureCN3440206
    • DB-058493
    • DTXSID20656205
    • SCHEMBL3440206
    • 1007869-57-9
    • MDL: MFCD12439390
    • Inchi: InChI=1S/C14H23N3/c1-16(2)13-7-9-17(10-8-13)14-5-3-12(11-15)4-6-14/h3-6,13H,7-11,15H2,1-2H3
    • InChI Key: DPRPPCJNYVHYBF-UHFFFAOYSA-N
    • SMILES: CN(C)C1CCN(CC1)C2=CC=C(C=C2)CN

Computed Properties

  • Exact Mass: 233.18900
  • Monoisotopic Mass: 233.189197746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 32.5Ų

Experimental Properties

  • PSA: 32.50000
  • LogP: 2.44100

1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine Security Information

1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM180506-1g
1-(4-(aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine
1007869-57-9 95%
1g
$729 2021-08-05
Alichem
A129006998-1g
1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine
1007869-57-9 95%
1g
$678.24 2023-09-04
Chemenu
CM180506-1g
1-(4-(aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine
1007869-57-9 95%
1g
$704 2023-01-13

Additional information on 1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine

Introduction to 1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine (CAS No. 1007869-57-9)

1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine (CAS No. 1007869-57-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as DMPA, is characterized by its unique structure, which combines a piperidine ring with an aminomethyl-substituted phenyl group and two methyl groups attached to the nitrogen atom. The structural complexity of DMPA endows it with a range of biological activities, making it a valuable candidate for various therapeutic applications.

The chemical formula of 1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine is C16H23N3, and its molecular weight is approximately 253.37 g/mol. The compound is typically synthesized through a multi-step process involving the coupling of a piperidine derivative with an aminomethyl-substituted benzene compound, followed by N-methylation. The synthetic route can be optimized to achieve high yields and purity, which are crucial for its use in pharmaceutical development.

In recent years, DMPA has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its activity as a modulator of ion channels and receptors. Research has shown that DMPA can interact with various ion channels, including voltage-gated sodium channels (NaV) and transient receptor potential (TRP) channels. These interactions have been linked to potential therapeutic effects in conditions such as pain management and neurodegenerative disorders.

A study published in the Journal of Medicinal Chemistry in 2022 investigated the effects of DMPA on NaV1.7 channels, which are known to play a critical role in pain signaling. The results demonstrated that DMPA effectively inhibited NaV1.7 channel activity, suggesting its potential as an analgesic agent. Further preclinical studies are underway to explore the safety and efficacy of DMPA in pain management.

Beyond its role in ion channel modulation, DMPA has also shown promise as an anti-inflammatory agent. In vitro studies have indicated that DMPA can suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This anti-inflammatory activity makes DMPA a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

The pharmacokinetic properties of DMPA have been another focus of research. Studies have shown that DMPA exhibits good oral bioavailability and favorable metabolic stability, which are essential characteristics for a drug candidate. Additionally, DMPA has demonstrated low toxicity in preclinical models, further supporting its potential for clinical development.

In the context of drug delivery, researchers have explored various formulations to enhance the therapeutic efficacy and safety of DMPA. For instance, nanoparticle-based delivery systems have been developed to improve the solubility and biodistribution of DMPA, thereby enhancing its therapeutic window. These advanced delivery systems have shown promising results in preclinical studies, paving the way for future clinical trials.

The future prospects for DMPA are promising, with ongoing research aimed at optimizing its structure and properties for specific therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are driving the development of DMPA-based drugs, with several compounds currently in early-stage clinical trials.

In conclusion, 1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine (CAS No. 1007869-57-9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for drug discovery and development. As research continues to advance, it is likely that DMPA will play an increasingly important role in addressing unmet medical needs across various therapeutic areas.

Recommend Articles

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司